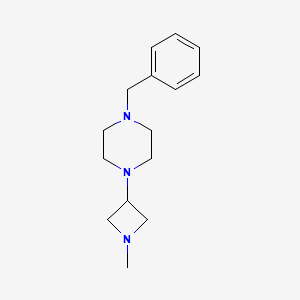

1-Benzyl-4-(1-methylazetidin-3-yl)piperazine

Description

1-Benzyl-4-(1-methylazetidin-3-yl)piperazine is a piperazine derivative featuring a benzyl group at the N1 position and a 1-methylazetidin-3-yl substituent at the N4 position. The azetidine ring (a 3-membered saturated heterocycle) introduces steric constraints and distinct electronic properties compared to larger cyclic amines.

Properties

IUPAC Name |

1-benzyl-4-(1-methylazetidin-3-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3/c1-16-12-15(13-16)18-9-7-17(8-10-18)11-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIRRRHTHZWOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(1-methylazetidin-3-yl)piperazine typically involves the reaction of piperazine with benzyl chloride and 1-methylazetidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(1-methylazetidin-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: N-oxides of the piperazine ring.

Reduction: Reduced forms of the compound with hydrogenated piperazine or azetidinyl rings.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

- Chemistry 1-Benzyl-4-(1-methylazetidin-3-yl)piperazine serves as a building block in synthesizing more complex molecules, particularly in developing new pharmaceuticals.

- Biology It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

- Medicine The compound is explored as a potential therapeutic agent because its structure is similar to other bioactive piperazine derivatives.

- Industry It is utilized in developing new materials with specific properties, such as polymers and coatings.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

- Common oxidation reagents and conditions include potassium permanganate in acidic or neutral conditions.

- The major products formed are N-oxides of the piperazine ring.

- Reduction Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.

- Hydrogen gas with palladium on carbon is used as a catalyst.

- Reduced forms of the compound with hydrogenated piperazine or azetidinyl rings are produced.

- Substitution Nucleophilic substitution reactions can occur at the benzyl or azetidinyl groups, using reagents such as alkyl halides or acyl chlorides.

- Alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.

- Various substituted derivatives are formed depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(1-methylazetidin-3-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The benzyl and azetidinyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Pharmacological Implications

Key Observations :

- Azetidine vs. Larger Rings : The 3-membered azetidine in the target compound reduces conformational flexibility compared to 6-membered piperazine derivatives like cyclizine . This may enhance selectivity for specific CNS targets but could limit solubility.

- Hydrogen-Bonding Capacity : The 3-hydroxy group in 1-benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine enhances cerebral vasodilation via hydrogen-bond interactions with vascular targets .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Data

Key Observations :

- Cyclizine’s high logP (4.2) correlates with its antihistamine activity but may limit CNS penetration due to plasma protein binding .

Biological Activity

1-Benzyl-4-(1-methylazetidin-3-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 246.37 g/mol. The structure consists of a piperazine ring substituted with a benzyl group and an azetidine moiety, which contributes to its pharmacological properties.

This compound exhibits various biological activities through multiple mechanisms:

- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways, suggesting potential applications in neuropharmacology.

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Anticancer Properties

Recent studies have indicated that this compound possesses anticancer properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cell lines. The IC50 values ranged from 10 to 25 µM, indicating moderate potency.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects. It showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL. This suggests potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR studies of similar piperazine derivatives indicate that the substitution pattern on the piperazine ring significantly influences biological activity. For instance, compounds with additional methyl or halogen substitutions on the benzyl group often exhibited enhanced potency against targeted receptors or enzymes.

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| A | Structure A | 15 | Anticancer |

| B | Structure B | 30 | Antimicrobial |

| C | Structure C | 10 | Neuroactive |

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of piperazine and evaluated their anticancer activities using MCF-7 cells. The study found that this compound showed significant apoptosis induction compared to control groups, confirming its potential as an anticancer agent .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound. It was administered in animal models exhibiting anxiety-like behaviors. The results indicated that it significantly reduced anxiety levels, likely through modulation of serotonin receptors .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Toxicity assessments demonstrated no significant adverse effects at therapeutic doses in animal models, suggesting a positive safety profile for further development .

Q & A

Basic: What are the standard synthetic routes for 1-Benzyl-4-(1-methylazetidin-3-yl)piperazine?

A common approach involves nucleophilic substitution between 1-benzylpiperazine and 1-methylazetidin-3-yl derivatives. For example, analogous syntheses utilize ethanol or methanol as solvents with a palladium-carbon (Pd/C) catalyst under reflux conditions to ensure complete conversion . The benzyl group is typically introduced via alkylation, while the azetidine moiety is incorporated through targeted coupling reactions. Reaction monitoring via TLC and purification via silica gel chromatography are critical steps to isolate the product .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation or CuSO₄·5H₂O for click chemistry) can enhance regioselectivity .

- Solvent systems : Polar aprotic solvents like DMF improve solubility of intermediates, while mixed solvents (e.g., H₂O:DCM) facilitate phase separation in click reactions .

- Temperature control : Elevated temperatures (50–80°C) accelerate reactions but may require reflux setups to prevent decomposition .

- Purification : Gradient elution in flash chromatography (e.g., hexane:ethyl acetate) effectively removes byproducts, as demonstrated in piperazine-triazole syntheses .

Basic: What spectroscopic and analytical methods confirm the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR identify proton environments and carbon frameworks, particularly distinguishing benzyl and azetidine protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI-TOF for accurate mass determination) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms functional groups like C-N stretches in piperazine and azetidine rings .

Advanced: How do steric and electronic effects influence reactivity in downstream modifications?

- Steric hindrance : The benzyl group may restrict access to the piperazine nitrogen, necessitating bulky bases (e.g., K₂CO₃ pellets) or elevated temperatures to drive alkylation .

- Electronic effects : Electron-withdrawing substituents on the azetidine ring (e.g., methyl groups) can modulate nucleophilicity, affecting substitution rates. Computational modeling (e.g., DFT) aids in predicting reactive sites .

Basic: What biological activities are associated with this compound?

Piperazine-azetidine hybrids exhibit potential as:

- Antimicrobial agents : Disruption of bacterial cell membranes via lipophilic interactions .

- Anticancer candidates : Inhibition of kinases or GPCRs through π-π stacking and hydrogen bonding with aromatic residues .

- Neuromodulators : Binding to serotonin or dopamine receptors due to structural mimicry of endogenous ligands .

Advanced: What strategies mitigate byproduct formation during synthesis?

- Stoichiometric control : Using a 1.2:1 molar ratio of azide to alkyne in Cu-catalyzed click reactions minimizes unreacted intermediates .

- Protecting groups : tert-Butoxycarbonyl (Boc) groups shield reactive amines, reducing side reactions during multi-step syntheses .

- In situ monitoring : Real-time TLC or HPLC-MS detects intermediate deviations, allowing rapid adjustment of reaction parameters .

Basic: How is enantiomeric purity assessed for chiral derivatives?

- Chiral chromatography : Supercritical Fluid Chromatography (SFC) resolves enantiomers using chiral stationary phases (e.g., amylose derivatives) .

- Optical rotation : Specific rotation ([α]D) measurements quantify enantiomeric excess (e.g., [α]D²⁸ = +19.4 for a 94% ee sample) .

Advanced: What computational tools predict binding affinities for target proteins?

- Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., dopamine D3 or NLRP3 inflammasome) using crystal structures .

- QSAR modeling : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., logP, TPSA) with bioactivity .

Basic: What safety precautions are required during handling?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats prevent skin/eye contact, as piperazines may cause irritation .

- Ventilation : Fume hoods mitigate inhalation risks during solvent evaporation (e.g., DCM, methanol) .

Advanced: How is metabolic stability evaluated in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.